1-(2,5-Difluorophenyl)thiourea
Overview
Description
1-(2,5-Difluorophenyl)thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to a second nitrogen atom. Thioureas are known for their wide range of applications, including their use as catalysts, in organic synthesis, and as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy .
Synthesis Analysis
The synthesis of thiourea derivatives can be achieved through various methods. For instance, a thiourea derivative was prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which was then used as a CSA for enantiodiscrimination of amino acid derivatives . Another approach for synthesizing thiourea derivatives involves a one-pot reaction, such as the synthesis of 1-(4,5-diphenylpyrimidin-2-yl)thiourea from isoflavones and amidinothiourea . Additionally, difluoromethyl thioethers, which are structurally related to 1-(2,5-difluorophenyl)thiourea, can be synthesized from thiourea and diethyl bromodifluoromethylphosphonate in a one-pot process .
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a typical compound in the synthesis of 1-(4,5-diphenylpyrimidin-2-yl)thiourea was established by X-ray diffraction . Vibrational spectroscopy, including FTIR and Raman, has been used to analyze the molecular structure of isomeric thioureas, revealing the presence of intramolecular N-H⋯O and intermolecular N-H⋯S hydrogen bonds .
Chemical Reactions Analysis
Thiourea derivatives participate in a variety of chemical reactions. They have been used as CSAs for the enantiodiscrimination of amino acid derivatives , and as catalysts in Michael addition reactions, where they activate substrates through hydrogen bonding . The presence of fluorine atoms, as in 1-(2,5-difluorophenyl)thiourea, can influence the reactivity and selectivity of these compounds due to the electron-withdrawing effects of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds can affect the vibrational modes of the compounds, as observed in the low-frequency values for the ν(C=O) and ν(C=S) stretching modes . The electron-withdrawing effects of substituents such as fluorine atoms can enhance the acidity of the thiourea, which in turn can affect their hydrogen-bonding properties and catalytic performance in reactions .
Scientific Research Applications
Vibrational Spectra and Molecular Structure
Thiourea derivatives have been explored for their unique vibrational spectra and molecular structure, contributing to the understanding of their physical and chemical properties. For instance, studies on isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas have provided insights into their synthesis, vibrational analysis, and structural data through single-crystal X-ray diffraction, highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining their molecular conformation and stability (Saeed et al., 2017).
Catalysis and Chemical Synthesis
Thiourea derivatives have demonstrated significant utility in catalysis and chemical synthesis. For example, they have been used as catalysts in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, offering an efficient route to diverse 2-amino-4,5-dihydrothiophenes, which underscores their role in facilitating complex chemical transformations (Xie et al., 2019).
Material Sciences and Sensing Applications
Research has also extended into the use of thiourea derivatives in material sciences and as sensing agents. For instance, thioureas have been incorporated into dirhenium(I) tricarbonyl complexes, demonstrating unusual binding and selectivity for dihydrogenphosphate ions, indicating potential applications in selective sensing and recognition of specific anions (Blackburn et al., 2014).
Antimicrobial and Antifungal Properties
Some thiourea derivatives have been explored for their antimicrobial and antifungal properties, offering insights into their potential as novel agents for treating infections. For instance, derivatives have shown specific activities against Gram-positive and Gram-negative bacteria, as well as Candida spp., providing a basis for the development of new antimicrobial agents (Limban et al., 2008).
Enzyme Inhibition
Additionally, thiourea derivatives have been studied for their potential as enzyme inhibitors, which is crucial for the development of therapeutic agents for various diseases. For example, they have been evaluated for their inhibitory effects on enzymes like α-amylase and α-glucosidase, highlighting their relevance in the pharmaceutical industry (Naz et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2,5-difluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSNSWRTOFDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378946 | |
Record name | N-(2,5-Difluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)thiourea | |
CAS RN |
207981-44-0 | |
Record name | N-(2,5-Difluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-Difluorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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